molecular formula C17H20ClN3O B5184270 (2-chlorobenzyl){[2-(4-morpholinyl)-3-pyridinyl]methyl}amine

(2-chlorobenzyl){[2-(4-morpholinyl)-3-pyridinyl]methyl}amine

货号 B5184270
分子量: 317.8 g/mol
InChI 键: DBKXOGBZCWWDFP-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(2-chlorobenzyl){[2-(4-morpholinyl)-3-pyridinyl]methyl}amine, also known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme in the B-cell receptor signaling pathway, which plays a crucial role in the development and progression of various B-cell malignancies. TAK-659 has shown promising results in preclinical studies as a potential therapeutic agent for the treatment of B-cell malignancies.

作用机制

(2-chlorobenzyl){[2-(4-morpholinyl)-3-pyridinyl]methyl}amine exerts its anti-tumor activity by inhibiting BTK, a key enzyme in the B-cell receptor signaling pathway. BTK plays a critical role in the survival and proliferation of B-cells, and its inhibition leads to decreased B-cell activation and survival. (2-chlorobenzyl){[2-(4-morpholinyl)-3-pyridinyl]methyl}amine binds to the ATP-binding site of BTK, preventing its phosphorylation and downstream signaling.
Biochemical and physiological effects:
(2-chlorobenzyl){[2-(4-morpholinyl)-3-pyridinyl]methyl}amine has been shown to inhibit B-cell activation and proliferation in vitro and in vivo. In preclinical studies, (2-chlorobenzyl){[2-(4-morpholinyl)-3-pyridinyl]methyl}amine has demonstrated significant anti-tumor activity in various mouse models of B-cell malignancies. (2-chlorobenzyl){[2-(4-morpholinyl)-3-pyridinyl]methyl}amine has also been shown to have favorable pharmacokinetic properties, including good oral bioavailability and long half-life.

实验室实验的优点和局限性

(2-chlorobenzyl){[2-(4-morpholinyl)-3-pyridinyl]methyl}amine is a potent and selective inhibitor of BTK, making it a valuable tool for studying the role of BTK in B-cell malignancies. However, like all small molecule inhibitors, (2-chlorobenzyl){[2-(4-morpholinyl)-3-pyridinyl]methyl}amine has limitations in terms of off-target effects and potential toxicity. Careful dose optimization and toxicity studies are necessary to ensure the safety and efficacy of (2-chlorobenzyl){[2-(4-morpholinyl)-3-pyridinyl]methyl}amine in preclinical studies.

未来方向

There are several potential future directions for the development of (2-chlorobenzyl){[2-(4-morpholinyl)-3-pyridinyl]methyl}amine as a therapeutic agent for B-cell malignancies. One approach is to combine (2-chlorobenzyl){[2-(4-morpholinyl)-3-pyridinyl]methyl}amine with other targeted agents or chemotherapy to enhance its anti-tumor activity. Another approach is to explore the use of (2-chlorobenzyl){[2-(4-morpholinyl)-3-pyridinyl]methyl}amine in combination with immunotherapy, such as checkpoint inhibitors, to enhance the anti-tumor immune response. Additionally, further studies are needed to determine the optimal dosing and treatment duration of (2-chlorobenzyl){[2-(4-morpholinyl)-3-pyridinyl]methyl}amine in clinical trials.

合成方法

The synthesis of (2-chlorobenzyl){[2-(4-morpholinyl)-3-pyridinyl]methyl}amine involves a multi-step process starting from commercially available starting materials. The key steps include the synthesis of 2-chlorobenzylamine, which is then reacted with 2-(4-morpholinyl)-3-pyridinylmethanol to yield the final product. The synthesis has been optimized to yield high purity and high yield of (2-chlorobenzyl){[2-(4-morpholinyl)-3-pyridinyl]methyl}amine.

科学研究应用

(2-chlorobenzyl){[2-(4-morpholinyl)-3-pyridinyl]methyl}amine has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In vitro studies have shown that (2-chlorobenzyl){[2-(4-morpholinyl)-3-pyridinyl]methyl}amine inhibits BTK activity and downstream signaling pathways, leading to decreased proliferation and survival of B-cells. In vivo studies have demonstrated that (2-chlorobenzyl){[2-(4-morpholinyl)-3-pyridinyl]methyl}amine has potent anti-tumor activity in various mouse models of B-cell malignancies.

属性

IUPAC Name

N-[(2-chlorophenyl)methyl]-1-(2-morpholin-4-ylpyridin-3-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN3O/c18-16-6-2-1-4-14(16)12-19-13-15-5-3-7-20-17(15)21-8-10-22-11-9-21/h1-7,19H,8-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBKXOGBZCWWDFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=CC=N2)CNCC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Chlorobenzyl){[2-(4-morpholinyl)-3-pyridinyl]methyl}amine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。